(2-Chloro-4-methoxyphenyl)methanamine
Overview
Description
(2-Chloro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as dna or specific enzymes .
Mode of Action
It’s worth noting that similar compounds can react with nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Related compounds have been shown to participate in various reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as binding to dna, crosslinking two strands, and preventing cell duplication .
Biochemical Analysis
Biochemical Properties
(2-Chloro-4-methoxyphenyl)methanamine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of monoamines in the system . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . It can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of this compound on cellular function and physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity and function of this compound, influencing its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methoxyphenyl)methanamine typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry: (2-Chloro-4-methoxyphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of methanamine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
(2-Chloro-4-methylphenyl)methanamine: Similar structure with a methyl group instead of a methoxy group.
(4-Methoxyphenyl)methanamine: Lacks the chlorine substituent.
(2-Chloro-4-methoxybenzylamine): Similar structure but with a benzylamine group instead of a methanamine group.
Uniqueness: (2-Chloro-4-methoxyphenyl)methanamine is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYGSUUWLLILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625851 | |
Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-72-8 | |
Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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